molecular formula C11H7ClF3N3O2 B1371023 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097050-88-8

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1371023
CAS No.: 1097050-88-8
M. Wt: 305.64 g/mol
InChI Key: YVXJQVCNYKTYRY-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a recognized capsaicin receptor (TRPV1 or Vanilloid Receptor 1) antagonist. Its primary research value lies in its ability to selectively block the TRPV1 ion channel, a key mediator of nociception and thermal sensitivity in the peripheral nervous system. This mechanism makes it a critical pharmacological tool for investigating the pathophysiological roles of TRPV1 in various models of neuropathic and inflammatory pain. Researchers utilize this compound to probe the complex signaling pathways involved in pain sensation and to validate TRPV1 as a therapeutic target for analgesic drug discovery. Beyond pain research, its application extends to studies of bladder function, airway hypersensitivity , and other conditions where TRPV1-mediated signaling is implicated. The compound's structure, featuring a chlorophenyl and trifluoromethyl group, contributes to its high receptor affinity and antagonist profile, distinguishing it from earlier-generation agonists like capsaicin. This specific antagonist is for use in in vitro and in vivo research applications to further the understanding of transient receptor potential channel biology.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-5-9(10(19)20)16-17-18(5)6-2-3-8(12)7(4-6)11(13,14)15/h2-4H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXJQVCNYKTYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701127555
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-
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Molecular Weight

305.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097050-88-8
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097050-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701127555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Aryl Azide Precursor

  • The aryl azide bearing the 4-chloro-3-(trifluoromethyl)phenyl moiety is typically prepared by diazotization of the corresponding aniline followed by azide substitution. This step is critical to introduce the azide functionality necessary for the cycloaddition.

Preparation of β-Ketoester or β-Ketoacid Derivatives

  • β-Ketoesters such as ethyl acetoacetate or acetylacetone are used as dipolarophiles in the cycloaddition. These compounds provide the methyl substituent at the 5-position of the triazole ring and enable subsequent conversion to carboxylic acid.

One-Step Cycloaddition to Form 1,2,3-Triazole Carboxylic Acid

A key method for preparing 1,2,3-triazole carboxylic acids involves the reaction of the aryl azide with a β-ketoester in the presence of a base under mild conditions:

  • The azide and β-ketoester are combined in a suitable solvent (e.g., methanol) at low temperature (0 °C) under inert atmosphere.
  • A base such as sodium methoxide is added to catalyze the 1,3-dipolar cycloaddition.
  • The reaction is stirred at ambient temperature for several hours (e.g., 8 h).
  • Progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the triazole carboxylic acid.
  • The product is filtered, washed, and recrystallized to purity.

This method yields the triazole carboxylic acid directly in moderate to good yields (~60%) with high regioselectivity.

Alternative Multi-Step Synthesis via Ester and Hydrazide Intermediates

An alternative approach involves:

  • Conversion of the β-ketoester intermediate to the corresponding ester and then to the acid hydrazide.
  • Condensation of the acid hydrazide with aromatic aldehydes to form hydrazones or Schiff bases.
  • Cyclization steps to form the triazole ring followed by oxidation or hydrolysis to yield the carboxylic acid.

This method provides flexibility to introduce various substituents and to modify the triazole scaffold but involves more steps and purification stages.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aryl azide preparation Diazotization of 4-chloro-3-(trifluoromethyl)aniline, azide substitution ~70-80 Requires careful handling of azides
Cycloaddition with β-ketoester β-ketoester (e.g., ethyl acetoacetate), sodium methoxide, methanol, 0 °C to RT, 8 h 60-65 Direct formation of triazole carboxylic acid
Acidification and isolation Ice water, acetic acid neutralization Precipitates product for filtration
Recrystallization Methanol Purifies product, m.p. ~190-191 °C

Analytical Characterization

  • Infrared (IR) spectroscopy confirms functional groups: broad OH stretch (~3300 cm⁻¹), aromatic C-H (~3060 cm⁻¹), carbonyl C=O (~1720 cm⁻¹), and C-F stretches (~980 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the aromatic protons, methyl group, and triazole ring environment.
  • Mass spectrometry verifies molecular weight and fragmentation pattern consistent with the target compound.

Summary of Advantages and Challenges

  • The one-step cycloaddition method offers a straightforward, scalable, and regioselective route to the target triazole carboxylic acid.
  • The reaction conditions are mild and compatible with sensitive substituents like chloro and trifluoromethyl groups.
  • Handling azides requires safety precautions due to their potential explosiveness.
  • Multi-step routes allow structural diversification but increase complexity and reduce overall yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound exhibits significant anticancer properties by inhibiting specific kinases involved in cancer progression. For example, derivatives of triazole compounds have shown selective inhibition of c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. Preclinical studies suggest that these compounds may serve as effective treatments in targeted cancer therapies .
  • Antimicrobial Properties :
    • Research indicates that triazole derivatives possess antimicrobial activities against a range of pathogens. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects :
    • Some studies have highlighted the potential of triazole-containing compounds in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain . This suggests a role in cognitive enhancement and neuroprotection.

Agricultural Applications

  • Fungicides :
    • The compound has been explored as a fungicide due to its ability to inhibit fungal growth. Its efficacy against various fungal strains makes it a valuable candidate for agricultural applications, particularly in crop protection .
  • Plant Growth Regulators :
    • Research has indicated that triazole derivatives can act as plant growth regulators, influencing growth patterns and improving resistance to environmental stressors. This application could lead to enhanced agricultural productivity .

Materials Science Applications

  • Polymer Chemistry :
    • The unique chemical structure of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid allows it to be used as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and chemical resistance .
  • Nanotechnology :
    • This compound can be integrated into nanomaterials for drug delivery systems or as part of nanostructured materials due to its biocompatibility and functional properties .

Case Study 1: Anticancer Research

In a study published in Cancer Research, derivatives of this compound were tested for their ability to inhibit c-Met kinase activity. Results showed that certain modifications to the triazole structure significantly enhanced potency against cancer cell lines, indicating a promising avenue for future drug development .

Case Study 2: Agricultural Efficacy

A field trial conducted by agricultural scientists evaluated the effectiveness of triazole-based fungicides on crop yield and disease resistance. The results demonstrated a marked improvement in crop health and yield when treated with formulations containing this compound, underscoring its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. Halogen and Trifluoromethyl Modifications

  • The molecular formula (C10H7ClFN3O2) reflects a lower molecular weight compared to the target compound (C11H7ClF3N3O2), which may impact solubility and pharmacokinetics .
  • 1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 932976-16-4):
    Substituting trifluoromethyl with methoxy introduces an electron-donating group, likely reducing electrophilicity and altering hydrogen-bonding interactions. This modification is associated with a molar mass of 267.67 g/mol and may enhance metabolic stability .

B. Functional Group Replacements

  • This derivative is synthesized via alkaline hydrolysis of ester precursors, a method distinct from the microwave-assisted CuAAC used for the target compound .
  • 1-[4-(Difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1020253-48-8):
    The difluoromethoxy group combines steric bulk and moderate electron-withdrawing effects, offering a balance between lipophilicity and metabolic resistance. Its molecular formula (C11H9F2N3O3) closely resembles the target compound, suggesting similar bioavailability .
Modifications on the Triazole Core
  • Crystallographic data show dihedral angles of 21.29° (phenyl) and 32.19° (chloro-trifluoromethylphenyl) relative to the triazole plane, indicating greater torsional flexibility compared to the rigid carboxylic acid derivative .
  • 1-(2-(2-Chlorophenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (6a–6p):
    Introducing an ethyl linker with a chlorophenyl group enhances conformational flexibility, enabling optimized binding in antithrombotic applications. These derivatives exhibit improved in vivo activity, attributed to enhanced target engagement .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties Reference ID
Target Compound C11H7ClF3N3O2 4-Cl, 3-CF3, C5-Me, C4-COOH 297.65 High electrophilicity, rigid structure
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C10H7ClFN3O2 3-Cl, 4-F, C5-Me, C4-COOH 255.63 Moderate solubility, reduced steric bulk
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (5a) C10H10N4O4S 4-NHSO2, C5-Me, C4-COOH 282.27 Enhanced polarity, hydrogen-bonding
1-(3-Chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid C11H10ClN3O3 3-Cl, 4-OMe, C5-Me, C4-COOH 267.67 Electron-donating effects, metabolic stability

Biological Activity

1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₇ClF₃N₃O₂
  • Molecular Weight: 305.64 g/mol
  • CAS Number: 1097050-88-8

This compound exhibits significant biochemical activity due to its structural features:

Enzyme Interactions

The compound has been shown to inhibit the phosphorylation of STAT3 , a transcription factor involved in cell growth and apoptosis. This inhibition leads to the activation of apoptotic pathways in various cancer cell lines.

Cellular Effects

In vitro studies demonstrate that this compound suppresses cell viability in breast cancer cells in a dose-dependent manner. The inhibition of STAT3 phosphorylation is crucial for inducing apoptosis in these cells .

The mechanism by which this compound exerts its effects involves specific binding interactions with biomolecules:

  • Binding to STAT3: The compound binds to the active site of STAT3, preventing its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways that promote cell proliferation and survival.

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • Breast Cancer Cells: A study reported that treatment with this compound resulted in a significant decrease in cell viability (IC50 values indicating effective concentrations) across multiple breast cancer cell lines .
  • Inhibition of Tumorigenesis: Further research indicated that the compound maintained tumorigenesis inhibitory potential comparable to other known inhibitors in non-small-cell lung cancer models .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in drug development:

Potential Therapeutic Uses

  • Anti-cancer Agents: The compound's ability to induce apoptosis through STAT3 inhibition positions it as a candidate for developing novel anti-cancer therapies.

Research Applications

It serves as a probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its use extends beyond medicinal chemistry into materials science for developing advanced polymers with enhanced chemical resistance .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Answer: The compound can be synthesized via a multi-step protocol:

Cycloaddition Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole core. For example, reacting 4-chloro-3-(trifluoromethyl)phenyl azide with a methyl-substituted alkyne precursor under Cu(I) catalysis yields the triazole scaffold .

Carboxylic Acid Functionalization : Post-cyclization oxidation or hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using acidic/basic conditions (e.g., H2SO4/H2O or LiOH/THF) generates the carboxylic acid moiety. Purity is verified via HPLC (≥97%) and melting point analysis (e.g., mp >200°C) .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Key analytical methods include:

  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the triazole ring and substituent positions. Similar triazole derivatives have been validated with bond lengths of 1.33–1.37 Å (C–N) and 1.44–1.47 Å (C–C) .
  • NMR Spectroscopy : <sup>19</sup>F NMR detects the trifluoromethyl group (δ ≈ -60 to -65 ppm), while <sup>1</sup>H NMR confirms aromatic protons (δ ≈ 7.2–8.0 ppm) and methyl groups (δ ≈ 2.5 ppm) .
  • FTIR : Carboxylic acid C=O stretch appears at ~1700 cm<sup>-1</sup> .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (DMSO, DMF) or with sonication. Stability in DMSO is limited to 24–48 hours at 4°C .
  • Stability : Degrades under prolonged UV exposure or high-temperature conditions (>150°C). Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer: The –CF3 group is strongly electron-withdrawing, which:

  • Enhances Electrophilicity : Stabilizes negative charge in intermediates during nucleophilic substitution reactions.
  • Modulates π-Stacking : Affects binding interactions in biological targets (e.g., enzyme active sites). Computational studies (DFT) show a Hammett σm value of ~0.43 for –CF3, indicating moderate meta-directing effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in IC50 values or target selectivity may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites in cell-based assays .
  • Orthogonal Validation : Cross-validate results with knockout models or competitive binding assays .

Q. How can researchers optimize this compound for catalytic applications (e.g., as a ligand)?

Answer:

  • Ligand Design : Modify the carboxylic acid group to coordinate metals (e.g., convert to amides or esters). Palladium-catalyzed coupling reactions (Suzuki-Miyaura) have been employed with similar triazole-carboxylate ligands .
  • Catalytic Efficiency : Screen metal complexes (e.g., Cu, Pd) in model reactions (e.g., C–H activation). Reported turnover numbers (TON) for analogous systems reach ~10<sup>3</sup> .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution (lipases) to separate enantiomers.
  • Byproduct Control : Monitor for triazole regioisomers (1,4- vs. 1,5-substitution) via LC-MS. Optimize reaction time/temperature to minimize byproduct formation (<5%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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